molecular formula C12H12Cl2N2O B2930675 (1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 637745-67-6

(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2930675
CAS No.: 637745-67-6
M. Wt: 271.14
InChI Key: QZYZOMIYXQOMKS-UHFFFAOYSA-N
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Description

This compound belongs to the benzimidazole methanol derivatives, characterized by a benzo[d]imidazole core substituted with a hydroxymethyl group at the 2-position and a 2,2-dichlorocyclopropylmethyl group at the 1-position.

  • Condensation reactions of o-phenylenediamine with carboxylic acid derivatives or aldehydes .
  • Oxidation/functionalization of pre-synthesized benzimidazole precursors using reagents like Dess–Martin periodinane (DMP) or Ru-based catalysts .

Properties

IUPAC Name

[1-[(2,2-dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O/c13-12(14)5-8(12)6-16-10-4-2-1-3-9(10)15-11(16)7-17/h1-4,8,17H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYZOMIYXQOMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the dichlorocyclopropylmethyl group: This step involves the reaction of the benzimidazole core with 2,2-dichlorocyclopropylmethyl chloride in the presence of a base such as potassium carbonate.

    Addition of the methanol group: The final step involves the reaction of the intermediate product with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The dichlorocyclopropyl group can be reduced to a cyclopropyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the dichlorocyclopropyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of (1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid.

    Reduction: Formation of (1-((cyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorocyclopropylmethyl group may enhance the compound’s binding affinity and specificity, while the methanol group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares structural features and substituent effects of related benzimidazole methanol derivatives:

Compound Name Substituent at 1-Position Key Functional Groups Notable Properties References
(1-((2,2-Dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)methanol 2,2-Dichlorocyclopropylmethyl -OH (methanol), Cl High lipophilicity; potential steric hindrance from cyclopropane
[1-((4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol 4-Isopropylbenzyl -OH (methanol), isopropyl Enhanced aromatic π-stacking; moderate polarity
(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol 3-Phenoxypropyl -OH (methanol), ether linkage Increased flexibility; potential for hydrogen bonding
[1-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol 2-Fluorobenzyl -OH (methanol), F Electron-withdrawing fluorine enhances metabolic stability
(1-Cyclopropyl-1H-imidazol-2-yl)methanol Cyclopropyl -OH (methanol) Smaller substituent; reduced steric effects

Physicochemical Properties

Key physicochemical parameters derived from experimental or predicted

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
[1-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol C₁₅H₁₃FN₂O 256.27 1.25 (predicted) 466 (predicted) 13.71
(1-Cyclopropyl-1H-imidazol-2-yl)methanol C₇H₁₀N₂O 138.17 N/A N/A ~14 (estimated)
(1H-Benzo[d]imidazol-2-yl)methanol (parent compound) C₈H₈N₂O 148.16 N/A N/A ~13.5–14.0

Key Observations :

  • Electron-withdrawing groups (e.g., -F in ) lower pKa slightly, increasing acidity compared to alkyl-substituted derivatives.
  • Bulkier substituents (e.g., dichlorocyclopropyl) likely reduce solubility in polar solvents but improve membrane permeability.

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